1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
“1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound . It is a derivative of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, which is known to be a novel HIV-1 integrase strand transfer inhibitor .
Synthesis Analysis
The synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, a related compound, has been reported from 4-Hydroxyquinoline-3-carboxylic acid ethyl ester . A series of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives were designed, synthesized, and biologically evaluated in vitro .Molecular Structure Analysis
The molecular structure of this compound can be deduced by 1H and 13C NMR spectroscopy . The most potent analog, 14e, with low cellular cytotoxicity and high predicted blood-brain barrier permeability, could serve as a good structure for further modification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 269-270℃, a boiling point of 358℃, and a density of 1.429 . It is slightly soluble in DMSO and methanol .Scientific Research Applications
1. HIV-1 Integrase Strand Transfer Inhibitor
- Summary of Application: “1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is used as a novel HIV-1 integrase strand transfer inhibitor . This application is significant in the field of antiviral research, particularly in the development of treatments for HIV.
2. Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives
- Summary of Application: This compound is used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . These derivatives have been reported to harbor vast therapeutic potential.
- Methods of Application: The researchers adopted a simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields .
- Results or Outcomes: The adopted methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which can then be explored for their therapeutic potential .
3. Intermediate in the Synthesis of Ciprofloxacin Hydrochloride
- Summary of Application: This compound is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
4. Esterification Reaction
- Summary of Application: Under acidic conditions, “1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” can undergo an esterification reaction to form ester compounds .
5. Synthesis of Other Organic Compounds
Future Directions
properties
IUPAC Name |
1-ethyl-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-13-7-9(12(15)16)11(14)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEJADLCFCHIGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364167 | |
Record name | 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
23789-88-0 | |
Record name | 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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